5-(Benzyloxy)-4-chloropyrimidine
Overview
Description
5-(Benzyloxy)-4-chloropyrimidine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectral Analysis
5-(Benzyloxy)-4-chloropyrimidine derivatives have been extensively studied for their structural and spectral properties. For instance, the structure of 5-benzoyl-4-phenyl-2-chloropyrimidine was characterized using X-ray diffraction and spectroscopic methods, revealing insights into its molecular geometry and vibrational frequencies (Inkaya et al., 2012).
Synthesis and Chemical Transformations
The compound has been used in various chemical syntheses. For example, a synthesis route for 4,5,6-trichloropyrimidine-2-carbonitrile starting from 4,6-dichloro-2-(methylthio)pyrimidine, which involves the conversion to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, has been developed (Kalogirou & Koutentis, 2020).
Biological Applications
This compound derivatives show potential in biological applications. A study on the synthesis of pyrimidine derivatives as HIV inhibitors utilized 2-amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine, indicating its relevance in antiviral research (Al-Masoudi et al., 2014).
Crystal Structure and Biological Evaluation
Further research into the crystal structure and biological evaluation of novel 5-hydroxymethylpyrimidines, which vary in the 4-position, has been conducted. This includes studies on cytotoxic properties against various cell lines, highlighting the medical research potential of these compounds (Stolarczyk et al., 2021).
Antioxidant and Radioprotective Activities
The antioxidant and radioprotective activities of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydro pyrimidine-5-carboxylate have been explored, demonstrating the compound's potential in radioprotection and oxidative stress research (Mohan et al., 2014).
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
In the context of SM coupling, 5-(Benzyloxy)-4-chloropyrimidine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the success of SM coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other reactants or catalysts could potentially influence the compound’s action and efficacy.
Properties
IUPAC Name |
4-chloro-5-phenylmethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(6-13-8-14-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJCZULJHDCPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544870 | |
Record name | 5-(Benzyloxy)-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91063-23-9 | |
Record name | 5-(Benzyloxy)-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.